molecular formula C19H18FN3O3 B2960515 2-(3-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1251550-09-0

2-(3-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2960515
CAS RN: 1251550-09-0
M. Wt: 355.369
InChI Key: RHGLIOLWLRPRFH-UHFFFAOYSA-N
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Description

2-(3-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H18FN3O3 and its molecular weight is 355.369. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

One area of research involving compounds similar to 2-(3-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is the synthesis of novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with demonstrated anti-inflammatory activity. This research highlights the potential therapeutic applications of such compounds in treating inflammation-related conditions. Among the synthesized derivatives, specific compounds exhibited significant anti-inflammatory effects, indicating their potential for further development as anti-inflammatory agents (Sunder & Maleraju, 2013).

Novel Antipsychotic Agents

Another research direction is the exploration of compounds like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide for their antipsychotic-like profiles. These compounds, despite their structural similarities, do not interact with dopamine receptors like typical antipsychotic drugs but have shown promise in behavioral tests predictive of antipsychotic efficacy. This suggests a potential for developing new antipsychotic medications that operate through novel mechanisms (Wise et al., 1987).

Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes with demonstrated significant antioxidant activities. These complexes, formed from the coordination of pyrazole and acetamide ligands with Co(II) and Cu(II), exhibit promising in vitro antioxidant potential, suggesting their possible use in therapeutic applications aimed at mitigating oxidative stress (Chkirate et al., 2019).

Imaging Translocator Protein with PET

The compound DPA-714, a 2-phenylpyrazolo[1,5-a]pyrimidineacetamide derivative, has been identified as a selective ligand for the translocator protein (18 kDa) and has been labeled with fluorine-18 for in vivo imaging using positron emission tomography (PET). This highlights the potential application of such compounds in neuroimaging, particularly in studying conditions associated with altered translocator protein expression (Dollé et al., 2008).

Herbicidal Activity of Chloroacetamide Derivatives

Chloroacetamide derivatives, including those structurally related to 2-(3-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide, have been investigated for their herbicidal activity. These compounds, such as acetochlor and alachlor, act as pre-emergent herbicides and have been studied for their metabolism and potential mechanisms of action, contributing to the development of agricultural chemicals (Weisshaar & Böger, 1989).

properties

IUPAC Name

2-[5-(4-fluorophenyl)-3-oxo-1H-pyrazol-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-12-3-8-17(26-2)16(9-12)21-18(24)11-23-19(25)10-15(22-23)13-4-6-14(20)7-5-13/h3-10,22H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGLIOLWLRPRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=C(N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide

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